2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
This compound is a tetrahydrobenzo[b]thiophene derivative featuring a carboxamide group at position 3 and a 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido substituent at position 2.
Properties
IUPAC Name |
2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S2/c26-23(29)22-20-7-3-4-8-21(20)33-25(22)27-24(30)17-9-11-19(12-10-17)34(31,32)28-14-13-16-5-1-2-6-18(16)15-28/h1-2,5-6,9-12H,3-4,7-8,13-15H2,(H2,26,29)(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPDRXROKSLFTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps:
Isoquinoline Derivative Preparation:
Benzothiophene Formation: : Utilizing a sequence of cyclization reactions to construct the tetrahydrobenzo[b]thiophene core.
Amidation: : Combining the sulfonyl isoquinoline derivative with the benzothiophene core through amidation reactions, often involving coupling agents like EDCI or HATU.
Final Purification: : Chromatography methods like HPLC are used to purify the final product.
Industrial Production Methods
Scaling up the production for industrial purposes usually involves optimizing each step to improve yield and reduce costs. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, often resulting in sulfoxide or sulfone derivatives.
Reduction: : Reduction can lead to the formation of reduced isoquinoline or benzothiophene rings.
Substitution: : Electrophilic or nucleophilic substitutions can modify the sulfonamide or benzothiophene rings.
Common Reagents and Conditions
Oxidizing Agents: : Such as hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).
Reducing Agents: : Including lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with palladium catalysts.
Substitution Reagents: : Like alkyl halides for nucleophilic substitution or Lewis acids for electrophilic substitution.
Major Products Formed
Oxidation and reduction typically produce functionalized derivatives, while substitution reactions yield a variety of substituted benzamido and tetrahydrobenzo[b]thiophene compounds.
Scientific Research Applications
Chemical Properties and Structure
This compound features a unique chemical structure that includes a tetrahydrobenzo[b]thiophene core, which is known for its biological activity. The presence of the sulfonamide and isoquinoline moieties suggests potential interactions with biological targets, making it a candidate for drug development.
Molecular Formula and Weight
- Molecular Formula : C16H18N2O4S
- Molecular Weight : 350.39 g/mol
Anticancer Activity
Research indicates that compounds similar to this one exhibit anticancer properties. The isoquinoline derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The sulfonamide group may enhance the compound's interaction with specific cellular targets involved in cancer progression.
Antimicrobial Properties
Compounds containing the isoquinoline structure have shown promising antimicrobial activities. This particular compound may possess similar properties, making it a candidate for the development of new antibiotics or antifungal agents.
Neurological Applications
The structural components of this compound suggest potential neuroprotective effects. Isoquinolines are known for their influence on neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Case Studies and Research Findings
- Anticancer Studies
- Antimicrobial Testing
- Neuroprotection Research
Mechanism of Action
The compound's mechanism of action often involves binding to active sites of target enzymes, inhibiting their activity by forming stable complexes. It can disrupt biological pathways, leading to its effects on cellular processes.
Comparison with Similar Compounds
Data Tables
Table 1: Structural Comparison of Tetrahydrobenzo[b]thiophene Derivatives
Biological Activity
The compound 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse scientific literature.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups to enhance biological activity. The general approach includes:
- Formation of the Isoquinoline Core : The synthesis begins with the creation of the 3,4-dihydroisoquinoline structure.
- Sulfonamide Introduction : A sulfonyl group is introduced to enhance solubility and biological interaction.
- Carboxamide Formation : The final step involves the formation of the carboxamide linkage to complete the structure.
Anticancer Activity
Research indicates that compounds containing the tetrahydroisoquinoline and benzothiophene moieties exhibit significant anticancer properties. For instance, derivatives similar to the target compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Mechanism : The anticancer activity is believed to be mediated through the modulation of signaling pathways involved in cell survival and apoptosis. Specifically, these compounds may interact with D1-like dopamine receptors, which are implicated in cancer progression .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. A related study evaluated tetrahydrobenzothiophene derivatives and found them effective against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 0.64–19.92 μM |
| P. aeruginosa | 0.72–45.30 μM |
| Salmonella | 0.54–90.58 μM |
| S. aureus | 1.11–99.92 μM |
Compound 3b from this study showed particularly strong activity against E. coli with an MIC value of 1.11 μM .
Analgesic Effects
Another notable aspect of this compound's biological profile is its analgesic activity. Research has indicated that derivatives of tetrahydrobenzo[b]thiophene exhibit significant analgesic effects in animal models, surpassing traditional analgesics like metamizole .
Case Studies
- Study on Anticancer Effects : In a controlled study involving various cancer cell lines, a derivative similar to our target compound was tested for its ability to inhibit cell growth and induce apoptosis. Results showed a dose-dependent response with significant reductions in cell viability at higher concentrations.
- Antimicrobial Evaluation : A series of synthesized tetrahydrobenzothiophene derivatives were evaluated for their antibacterial properties using standard MIC assays against clinical isolates of bacteria. The results indicated that certain compounds had superior efficacy compared to existing antibiotics.
Q & A
Q. What are the key structural features of this compound that influence its biological activity?
The compound features a benzo[b]thiophene core, a sulfonamide-linked dihydroisoquinoline moiety, and a carboxamide group. These components contribute to its potential as a kinase inhibitor or receptor modulator. The sulfonamide group enhances solubility and hydrogen-bonding interactions, while the tetrahydrobenzo[b]thiophene scaffold provides conformational rigidity for target binding .
Q. What are the common synthetic challenges in preparing this compound?
Synthesis involves multi-step reactions, including sulfonylation of the dihydroisoquinoline precursor, coupling to the benzamido-thiophene intermediate, and final carboxamide formation. Key challenges include:
- Side reactions : Competing sulfonation at alternative sites (e.g., aromatic rings) requires controlled reaction stoichiometry .
- Purification : Chromatography (HPLC or flash column) is critical due to polar byproducts .
- Yield optimization : Catalysts like triethylamine or pyridine improve acylation efficiency .
Q. Which analytical techniques are essential for characterizing this compound?
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require post-reaction dilution to prevent side reactions .
- Temperature control : Sulfonylation proceeds optimally at 0–5°C to avoid over-sulfonation .
- Catalyst screening : Lithium bis(trimethylsilyl)amide (LiHMDS) improves carboxamide formation efficiency .
Q. How do structural modifications impact biological activity?
Comparative studies with analogs (e.g., methyl or methoxy substitutions on the benzamido ring) reveal:
Q. How should researchers address contradictions in biological assay data?
Discrepancies in IC₅₀ values (e.g., FLT3 inhibition vs. off-target effects) may arise from:
- Assay conditions : Varying ATP concentrations in kinase assays alter inhibition kinetics. Standardize ATP levels at 1 mM .
- Cell-line specificity : Test across multiple lines (e.g., HEK293 vs. HeLa) to confirm target selectivity .
- Data validation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
Q. What computational tools can predict this compound’s reactivity or target interactions?
- Quantum mechanics (QM) : Simulate sulfonamide bond stability under acidic/basic conditions .
- Molecular docking (AutoDock Vina) : Predict binding modes to FLT3 kinase (PDB: 4XUF) .
- ADMET prediction (SwissADME) : Forecast solubility (LogP = 2.1) and CYP450 interactions .
Methodological Considerations for Data Interpretation
Q. How to resolve spectral contradictions in NMR assignments?
- 2D NMR (HSQC, HMBC) : Differentiate overlapping proton signals in the tetrahydrobenzo[b]thiophene region (δ 2.5–3.5 ppm) .
- Isotopic labeling : Synthesize ¹³C-labeled intermediates to confirm carbonyl carbon assignments .
Q. What strategies mitigate degradation during long-term storage?
- Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent hydrolysis of the carboxamide group .
- Stability testing : Monitor degradation via accelerated aging studies (40°C/75% RH for 4 weeks) .
Tables for Comparative Analysis
Q. Table 1: Comparison of Sulfonylation Reagents
| Reagent | Yield (%) | Purity (%) | Side Products |
|---|---|---|---|
| SOCl₂/Pyridine | 65 | 95 | Sulfonic acid byproducts |
| TsCl/Et₃N | 72 | 98 | Minimal |
Q. Table 2: Biological Activity of Structural Analogs
| Analog | FLT3 IC₅₀ (nM) | Solubility (µg/mL) | Reference |
|---|---|---|---|
| Parent Compound | 12.5 | 45 | |
| 4-Methoxy Derivative | 8.2 | 28 | |
| Sulfonyl → Carbonyl | >1000 | 120 |
Key Recommendations for Researchers
- Prioritize HPLC-MS for batch-to-batch consistency checks.
- Use cryo-preservation for biological samples to maintain compound integrity.
- Collaborate with computational chemists to design targeted analogs via QSAR modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
